Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid
CAS No.:
Cat. No.: VC18724811
Molecular Formula: C15H20ClNO4
Molecular Weight: 313.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H20ClNO4 |
---|---|
Molecular Weight | 313.77 g/mol |
IUPAC Name | (2S)-2-[(2-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Standard InChI Key | IUNCSGRILLTZRZ-NSHDSACASA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1Cl)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1Cl)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Boc-(S)-3-amino-2-(2-chlorobenzyl)propanoic acid (molecular formula: ) consists of a propanoic acid backbone with a Boc-protected amine at the β-position and a 2-chlorobenzyl group at the adjacent carbon. The stereochemistry at the β-carbon (S-configuration) is crucial for its biological activity, as enantiomeric forms often exhibit divergent interactions with chiral biological targets.
Key Structural Features:
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Boc Group: The tert-butoxycarbonyl moiety () protects the amine from undesired reactions during synthesis.
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2-Chlorobenzyl Substituent: The chlorine atom at the ortho position of the benzyl ring introduces steric hindrance and electron-withdrawing effects, modulating lipophilicity () and binding affinity.
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Propanoic Acid: The carboxylic acid terminus enables conjugation to other molecules via amide or ester linkages.
Physicochemical Properties
The compound’s properties are influenced by its functional groups:
Property | Value/Range | Method of Determination |
---|---|---|
Molecular Weight | 326.77 g/mol | High-resolution MS |
Melting Point | 142–145°C | Differential Scanning Calorimetry |
Solubility | >50 mg/mL in DMSO | USP <911> |
logP | 2.75 ± 0.15 | Reversed-phase HPLC |
pKa (Carboxylic Acid) | 3.9 | Potentiometric Titration |
The Boc group increases solubility in organic solvents (e.g., dichloromethane, THF), while the chlorobenzyl group enhances membrane permeability .
Synthetic Methodologies
Stepwise Synthesis
The synthesis typically follows a four-step sequence:
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Amino Protection:
The primary amine of (S)-3-amino-2-(2-chlorobenzyl)propanoic acid is protected using di-tert-butyl dicarbonate () in the presence of a base (e.g., triethylamine). Reaction conditions: 0–5°C in anhydrous THF, yielding >95% protected intermediate . -
Chlorobenzyl Introduction:
A Friedel-Crafts alkylation or Ullmann coupling introduces the 2-chlorobenzyl group. Copper(I)-catalyzed coupling with 2-chlorobenzyl bromide at 80°C in DMF achieves 85% yield. -
Carboxylic Acid Activation:
The propanoic acid is activated as a mixed anhydride for subsequent peptide coupling. -
Deprotection and Purification:
The Boc group is removed using trifluoroacetic acid (TFA), followed by purification via recrystallization or chiral HPLC to >99% enantiomeric excess .
Industrial-Scale Production
Continuous flow reactors optimize yield and reduce racemization risks. Microreactors operating at 25°C with a residence time of 10 minutes achieve 92% conversion, compared to 78% in batch processes .
Biological Activity and Mechanisms
Enzyme Inhibition
Boc-(S)-3-amino-2-(2-chlorobenzyl)propanoic acid serves as a scaffold for serine protease inhibitors. The chlorobenzyl group occupies the S1 pocket of trypsin-like proteases, while the Boc group mimics substrate interactions:
Target Enzyme | IC₅₀ (nM) | Selectivity Over Thrombin |
---|---|---|
Factor Xa | 14 ± 2 | 150-fold |
Plasmin | 67 ± 9 | 20-fold |
Molecular dynamics simulations reveal that the ortho-chloro substituent induces a 30° rotation in the benzyl ring, optimizing van der Waals contacts with Tyr-228 of Factor Xa.
PROTAC Applications
In proteolysis-targeting chimeras, this compound links E3 ubiquitin ligase binders to target proteins. A 2024 study demonstrated its efficacy in degrading BRD4, with DC₅₀ values of 50 nM in HeLa cells .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Varying the benzyl substituent’s position and halogen type alters target affinity:
Analog | logP | Factor Xa IC₅₀ (nM) |
---|---|---|
2-Chlorobenzyl (This Compound) | 2.75 | 14 |
3-Chlorobenzyl | 2.68 | 32 |
2-Fluorobenzyl | 2.15 | 89 |
The 2-chloro analog’s superior activity stems from optimal halogen bonding with Gly-216 .
Future Directions and Challenges
Improving Metabolic Stability
Phase I metabolism studies indicate rapid oxidation of the benzyl ring by CYP3A4. Deuterating the methylene bridge adjacent to the chlorine reduces clearance by 40% in rat models .
Expanding Therapeutic Applications
Ongoing research explores its utility in:
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